Cibarian
Description
In chemical contexts, Cibarian refers to an organic compound identified as an ester of 3-nitropropanoic acid (3-NPA), a toxic secondary metabolite found in plants such as Astragalus canadensis (Canadian milkvetch) and Platanus orientalis (Oriental plane tree) . Hydrolysis of plant-derived compounds like miserotoxin releases this compound alongside structurally similar esters such as karakin and hiptagin, which are associated with livestock toxicity . In microbiology, Weissella cibaria is a bacteriocin-producing bacterial species studied for applications in food preservation and probiotics . Additionally, the term "this compound" appears in entomology to describe insect mouthparts (e.g., beetles) . This article focuses on the chemical compound this compound and its comparison with analogous compounds.
Properties
CAS No. |
39797-90-5 |
|---|---|
Molecular Formula |
C12H18N2O12 |
Molecular Weight |
382.28 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate |
InChI |
InChI=1S/C12H18N2O12/c15-7(1-3-13(20)21)24-5-6-9(17)10(18)11(19)12(25-6)26-8(16)2-4-14(22)23/h6,9-12,17-19H,1-5H2/t6-,9-,10+,11-,12+/m1/s1 |
InChI Key |
PUSAAHYGRLPDMQ-JPXBYFMYSA-N |
SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])O)O)O |
Isomeric SMILES |
C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)CC[N+](=O)[O-])O)O)O |
Canonical SMILES |
C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)OC(=O)CC[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cibarian belongs to the class of nitropropanoic acid esters, which share structural and functional similarities. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of this compound and Related Compounds
Key Findings
Structural Similarities :
- This compound, karakin, and hiptagin are all esters of 3-NPA, differing in side-chain modifications (e.g., glycosylation). These structural variations influence their stability and bioavailability .
- Unlike miserotoxin (a 3-NPOH derivative), this compound directly releases 3-NPA upon hydrolysis, contributing to acute toxicity in herbivores .
Toxicity Mechanisms :
- 3-NPA inhibits mitochondrial succinate dehydrogenase, disrupting cellular energy production. Esters like this compound act as prodrugs, releasing 3-NPA in vivo .
- Comparative studies suggest karakin exhibits higher toxicity than this compound due to enhanced solubility and faster hydrolysis rates .
Analytical Detection: this compound was identified in Platanus orientalis bark extracts using TOF-LC-MS, alongside compounds like curcumin and β-sitosterol .
For example, this compound’s role in traditional medicine (e.g., stroke treatment ) remains underexplored compared to karakin’s well-documented toxicity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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